2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-5-3-6(9)7(1-2-10)11-4-5;/h3-4H,1-2,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAVIVBPTOTERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-difluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
This compound is primarily researched for its role in drug development. Its structural features, particularly the difluoropyridine moiety, enhance its pharmacological properties. Compounds with similar structures have been investigated for their potential as:
- Antidepressants: Research indicates that derivatives of pyridine amines can exhibit antidepressant-like effects in animal models. The presence of fluorine atoms may influence the binding affinity to neurotransmitter receptors, enhancing therapeutic efficacy.
- Anticancer Agents: Some studies have shown that pyridine derivatives can inhibit cancer cell proliferation. The unique electronic properties imparted by the difluoropyridine group may contribute to its activity against specific cancer types.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related pyridine compound exhibited selective inhibition of certain kinases involved in cancer progression. This suggests that 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride could be a candidate for further development in oncology.
Material Science
Polymer Chemistry:
The compound's amine functionality allows it to act as a curing agent or hardener in epoxy resins. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.
Case Study:
Research has shown that incorporating difluorinated compounds into epoxy systems enhances thermal resistance and reduces flammability, making them suitable for aerospace applications.
Research Tool
Biochemical Studies:
Due to its ability to modulate biological pathways, this compound can serve as a tool in biochemical research. For instance, it may be used to study the effects of neurotransmitter modulation on neuronal activity.
Table: Summary of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressants, Anticancer agents | Potential selective kinase inhibitors |
| Material Science | Curing agents in polymers | Improved thermal stability |
| Research Tool | Modulation of biological pathways | Effects on neuronal activity |
Mechanism of Action
The mechanism of action of 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
Halogen vs. Alkoxy Substituents: The 3,5-difluoropyridinyl group (target compound) provides strong electron-withdrawing effects, enhancing binding affinity to receptors with polar active sites. Methoxy groups () are electron-donating, altering electronic environments and reducing acidity compared to fluorine .
Impact of Bromine Substitutions :
- The dibrominated pyridine analogue () has a significantly higher molecular weight (428.5 g/mol), which may reduce solubility and membrane permeability. Bromine’s steric bulk could hinder interactions in tight binding pockets .
Isomeric Differences :
- The compound 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl () has a similarity score of 0.98 to the target compound, likely due to positional isomerism (e.g., ethylamine attachment site) affecting spatial orientation .
Q & A
Basic Questions
Q. What are the key structural features and physicochemical properties of 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride that influence its reactivity?
- Answer : The compound features a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanamine side chain at position 2, protonated as a hydrochloride salt. Fluorine's electronegativity increases the pyridine ring's electron-deficient nature, enhancing susceptibility to nucleophilic substitution. The hydrochloride salt improves solubility in polar solvents (e.g., water or methanol), critical for biological assays. Key properties include:
Q. What synthetic routes are recommended for 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride?
- Answer : A multi-step approach is typical:
Pyridine Fluorination : Start with 2-aminopyridine, using fluorinating agents (e.g., Selectfluor®) to introduce fluorine at positions 3 and 5 .
Side Chain Introduction : Attach the ethanamine group via nucleophilic substitution or reductive amination. For example, react 3,5-difluoropyridine-2-carbonitrile with ethylene diamine under catalytic hydrogenation .
Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Critical parameters include reaction temperature (60–100°C for fluorination), solvent polarity, and catalyst choice (e.g., Pd/C for reductions) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated ethanamine derivatives?
- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent, cell lines). Strategies include:
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to solvent concentration) .
- Control Experiments : Replicate studies with strict controls for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Computational Modeling : Use molecular docking to assess binding affinity variations due to protonation states or solvation .
For example, fluorine's impact on receptor binding may vary if assay pH alters the amine's protonation .
Q. What analytical techniques are most effective for characterizing 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride, and how should conflicting spectral data be addressed?
- Answer :
- Primary Techniques :
- NMR : ¹⁹F NMR identifies fluorine environments; ¹H NMR confirms amine protonation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., fluorine placement) .
- Addressing Conflicts :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
- Alternative Methods : Use IR spectroscopy to confirm HCl salt formation via N–H stretching bands .
Example: A study on 3,5-difluoro-N-methylpyridin-2-amine hydrochloride used ¹⁹F NMR (δ = -112 ppm) to confirm substitution patterns .
Methodological Considerations
Q. How does the electronic effect of fluorine substituents influence nucleophilic substitution reactions on the pyridine ring?
- Answer : Fluorine's electron-withdrawing nature activates the pyridine ring toward nucleophilic attack at positions ortho and para to the substituents. For 3,5-difluoro-pyridines, the 2- and 6-positions become electrophilic hotspots. Researchers should:
- Optimize Conditions : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Monitor Regioselectivity : Employ LC-MS to track substitution sites during reactions .
Example: In related compounds, fluorine-directed substitutions achieved >80% yield at the 2-position using K₂CO₃ as a base .
Q. What safety protocols are critical when handling 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing and reactions to prevent inhalation of HCl fumes .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .
Note: The compound's hygroscopic nature necessitates storage in airtight containers under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
